molecular formula C16H18NO5P B14598032 4-({[Ethoxy(hydroxy)phosphoryl](phenyl)methyl}amino)benzoic acid CAS No. 59488-04-9

4-({[Ethoxy(hydroxy)phosphoryl](phenyl)methyl}amino)benzoic acid

Cat. No.: B14598032
CAS No.: 59488-04-9
M. Wt: 335.29 g/mol
InChI Key: NGPIKOLFNJVNSA-UHFFFAOYSA-N
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Description

4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid is an organic compound that features a benzoic acid moiety substituted with an ethoxy(hydroxy)phosphoryl group and a phenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions to introduce the desired substituents . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid include other benzoic acid derivatives with different substituents. Examples include:

  • 4-aminobenzoic acid
  • 4-hydroxybenzoic acid
  • 4-nitrobenzoic acid

Uniqueness

The uniqueness of 4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

59488-04-9

Molecular Formula

C16H18NO5P

Molecular Weight

335.29 g/mol

IUPAC Name

4-[[[ethoxy(hydroxy)phosphoryl]-phenylmethyl]amino]benzoic acid

InChI

InChI=1S/C16H18NO5P/c1-2-22-23(20,21)15(12-6-4-3-5-7-12)17-14-10-8-13(9-11-14)16(18)19/h3-11,15,17H,2H2,1H3,(H,18,19)(H,20,21)

InChI Key

NGPIKOLFNJVNSA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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